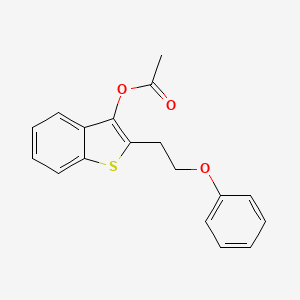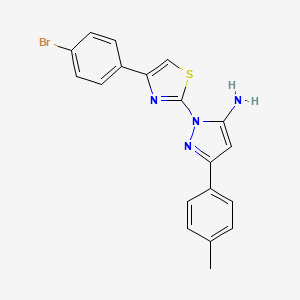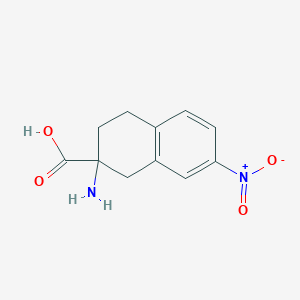
Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate: is an organoarsenic compound known for its unique chemical structure and reactivity. This compound features a pent-2-enoate backbone with a triphenylarsoranylidene substituent, making it a subject of interest in various chemical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate typically involves the reaction of crotonate arsonium ylide with 2H-pyran-5-carboxylates. This reaction yields highly functionalized trans-2,3-divinylcyclopropanecarboxylates . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product formation.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of arsonium ylides and pyran carboxylates in a controlled environment can be adapted for larger-scale production with appropriate modifications to reaction vessels and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing products.
Reduction: Reduction reactions can lead to the formation of simpler organoarsenic compounds.
Substitution: The triphenylarsoranylidene group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while reduction can produce simpler organoarsenic compounds.
Applications De Recherche Scientifique
Chemistry: Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate is used in the synthesis of highly functionalized cyclopropane derivatives . These derivatives are valuable intermediates in organic synthesis and can be used to create complex molecular structures.
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, organoarsenic compounds have been studied for their potential use in pharmaceuticals and as biological probes.
Industry: In industrial settings, this compound can be used as a precursor for the synthesis of advanced materials and specialty chemicals. Its unique reactivity makes it suitable for creating complex molecular architectures.
Mécanisme D'action
The mechanism by which Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate exerts its effects involves the interaction of the triphenylarsoranylidene group with various molecular targets. The compound’s reactivity is influenced by the electronic properties of the arsenic atom and the conjugated system of the pent-2-enoate backbone. These interactions can lead to the formation of new chemical bonds and the transformation of molecular structures.
Comparaison Avec Des Composés Similaires
- Methyl 4-(triphenylarsoranylidene)but-2-enoate
- Triphenylarsine oxide
- Triphenylarsine
Comparison: Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate is unique due to its pent-2-enoate backbone, which provides distinct reactivity compared to similar compounds like Methyl 4-(triphenylarsoranylidene)but-2-enoate. The presence of the triphenylarsoranylidene group in both compounds contributes to their reactivity, but the different backbones result in varied chemical behavior and applications.
Propriétés
Numéro CAS |
921213-04-9 |
|---|---|
Formule moléculaire |
C24H23AsO2 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
methyl 4-(triphenyl-λ5-arsanylidene)pent-2-enoate |
InChI |
InChI=1S/C24H23AsO2/c1-20(18-19-24(26)27-2)25(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19H,1-2H3 |
Clé InChI |
QOQMSOKNBGBWHW-UHFFFAOYSA-N |
SMILES canonique |
CC(=[As](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14172995.png)
![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)

![N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine](/img/structure/B14173032.png)

methanone](/img/structure/B14173052.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)
![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)

![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
